3-Hydroxyterphénylline

Vue d'ensemble

Description

3-Hydroxyterphenyllin est un métabolite fongique naturel connu pour ses diverses activités biologiques. Il s’agit d’un composé de p-terphényle initialement isolé du champignon marin Aspergillus candidus . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans la recherche sur le cancer.

Applications De Recherche Scientifique

Mécanisme D'action

Le mécanisme d’action de 3-Hydroxyterphenyllin implique plusieurs voies :

Induction de l’apoptose : Le composé induit l’apoptose par les voies intrinsèques et extrinsèques. Il diminue les niveaux de protéines de Bcl2 et Bcl-xL tout en augmentant le niveau de protéines de Puma.

Arrêt de la phase S : 3-Hydroxyterphenyllin provoque un arrêt de la phase S en régulant à la baisse la cycline D1, la cycline A2, la cycline E1, CDK2, CDK4 et Cdc25C, et en régulant à la hausse Cdc25A et la cycline B1.

Dommages à l’ADN : Le composé induit des dommages à l’ADN par la voie ATM/p53/Chk2, conduisant à l’arrêt du cycle cellulaire et à l’apoptose.

Analyse Biochimique

Biochemical Properties

3-Hydroxyterphenyllin interacts with various enzymes, proteins, and other biomolecules. It has been found to have antioxidant, antiproliferative, antibacterial, and antiviral properties

Cellular Effects

3-Hydroxyterphenyllin has been shown to suppress proliferation and cause cytotoxicity against certain cancer cells . For instance, it has been found to induce S phase arrest and apoptosis in human ovarian carcinoma cells . It has also been observed to cause DNA damage, which mediates the ATM/p53/Chk2 pathway .

Molecular Mechanism

The molecular mechanism of 3-Hydroxyterphenyllin involves both intrinsic and extrinsic apoptotic pathways . The intrinsic apoptotic pathway is activated through decreasing the protein levels of Bcl2, Bcl-xL and procaspase-9 and increasing the protein level of Puma . The induction of DR5 and DR4 indicates that the extrinsic apoptotic pathway is also activated .

Temporal Effects in Laboratory Settings

It has been observed to induce S phase arrest and apoptosis in a dose-independent manner

Méthodes De Préparation

3-Hydroxyterphenyllin peut être synthétisé par diverses méthodes. Une approche courante consiste à l’extraire des cultures d’Aspergillus candidus. Le composé est généralement dissous dans du diméthylsulfoxyde (DMSO) à une concentration de 10 mM et stocké à -20 °C pour une utilisation ultérieure

Analyse Des Réactions Chimiques

3-Hydroxyterphenyllin subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en diverses formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

3-Hydroxyterphenyllin a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

3-Hydroxyterphenyllin peut être comparé à d’autres composés similaires, tels que la candidusine A. Les deux composés sont dérivés d’Aspergillus candidus et présentent des effets protecteurs contre les lésions podocytaires induites par l’acide palmitique . 3-Hydroxyterphenyllin est unique en raison de ses puissantes propriétés anticancéreuses, notamment contre les cellules du carcinome de l’ovaire .

Composés similaires

Propriétés

IUPAC Name |

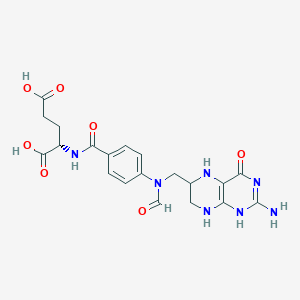

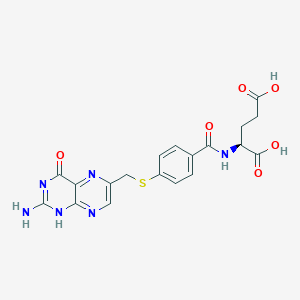

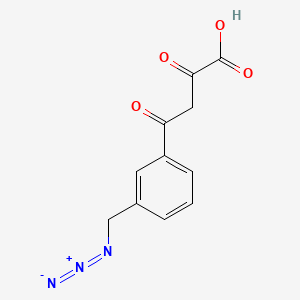

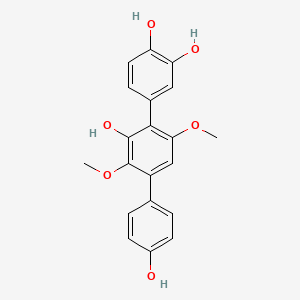

4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSPFNUVVOKJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216353 | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66163-76-6 | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66163-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066163766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYTERPHENYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ2NX1645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-Hydroxyterphenyllin and where is it found?

A1: 3-Hydroxyterphenyllin is a natural compound first isolated from the fungus Aspergillus candidus []. It belongs to a class of compounds known as p-terphenyls, which are relatively rare in fungi [].

Q2: What are the potential anticancer properties of 3-Hydroxyterphenyllin?

A2: Research suggests that 3-Hydroxyterphenyllin exhibits potent growth inhibitory effects against human ovarian cancer cell lines, specifically OVCAR-3 and A2780/CP70 [, ]. This effect appears to be mediated by inducing S phase arrest in the cell cycle [, ]. Further studies have shown that this compound can also induce apoptosis, programmed cell death, in these cell lines [].

Q3: How does 3-Hydroxyterphenyllin induce S phase arrest in ovarian cancer cells?

A3: Studies indicate that 3-Hydroxyterphenyllin disrupts the cell cycle progression by influencing the expression of key regulatory proteins. It has been observed to upregulate Cyclin B1 and Cdc25A expression while inhibiting the expression of Cdk4, Cyclin A2, and Cyclin E1 []. These changes in protein expression are associated with halting the cell cycle at the S phase, preventing further proliferation.

Q4: What other mechanisms contribute to the anticancer effects of 3-Hydroxyterphenyllin?

A5: Beyond cell cycle arrest, 3-Hydroxyterphenyllin has been shown to induce apoptosis in ovarian cancer cells. This effect appears to be linked to DNA damage, which subsequently activates the ATM/p53/Chk2 pathway, a key signaling cascade involved in cellular responses to DNA damage []. This activation leads to a cascade of events culminating in apoptosis.

Q5: Does 3-Hydroxyterphenyllin exhibit other biological activities?

A6: Yes, 3-Hydroxyterphenyllin and related compounds isolated from Aspergillus candidus have shown significant antioxidant properties in various experimental models [, ]. Notably, they demonstrated potent inhibition of lipid peroxidation, even surpassing the activity of alpha-tocopherol, a well-known antioxidant []. Additionally, they exhibit free radical scavenging activity, further supporting their antioxidant potential [].

Q6: What are the structural characteristics of 3-Hydroxyterphenyllin?

A7: The structure of 3-Hydroxyterphenyllin has been elucidated using various spectroscopic techniques, primarily 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, ]. These studies, along with comparisons to related compounds like Terphenyllin, have provided detailed insights into the arrangement of atoms and functional groups within the molecule. While the exact molecular formula and weight are not explicitly stated in the provided abstracts, this information can be deduced from its chemical structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.